molecular formula C12H14O B2604356 3-Cyclopentylbenzaldehyde CAS No. 201851-05-0

3-Cyclopentylbenzaldehyde

Cat. No.: B2604356
CAS No.: 201851-05-0
M. Wt: 174.243
InChI Key: RXDIRVUNKJIMCU-UHFFFAOYSA-N
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Description

3-Cyclopentylbenzaldehyde is a benzaldehyde derivative featuring a cyclopentyl substituent at the 3-position of the aromatic ring. This compound is of interest in organic synthesis due to the steric and electronic effects imparted by the cyclopentyl group, which can influence reactivity in nucleophilic additions, condensation reactions, and catalytic processes.

Properties

IUPAC Name

3-cyclopentylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDIRVUNKJIMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-05-0
Record name 3-cyclopentylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

3-Cyclopentylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of benzenemethanol with cyclopentylmagnesium bromide, followed by oxidation to yield the desired aldehyde . Another method includes the reduction of 3-cyclopentylbenzoic acid using a reducing agent like lithium aluminum hydride . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclopentylbenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance : The bulky cyclopentyl group in this compound may hinder reactions requiring planar transition states (e.g., aldol condensations), unlike the smaller hydroxymethyl group in 3-(Hydroxymethyl)benzaldehyde .

Physicochemical Properties

Compound Boiling Point (°C) Solubility Reactivity Profile
This compound Data unavailable Likely low in water Moderate (steric hindrance)
3-Chlorobenzaldehyde 213–215 Low in water High (electrophilic aldehyde)
3-(Hydroxymethyl)benzaldehyde Not reported Moderate in polar solvents High (hydroxyl group enables hydrogen bonding)

Notes:

  • The chloro substituent in 3-Chlorobenzaldehyde enhances volatility (lower molecular weight) and reactivity toward nucleophiles compared to cyclopentyl analogs .
  • 3-(Cyclopentyloxy)benzaldehyde (CAS 67387-76-2) shares steric challenges with this compound but introduces an ether linkage, altering solubility and oxidation stability .

Research Findings and Trends

  • Synthetic Utility : Cyclopentyl-substituted benzaldehydes are prioritized in asymmetric catalysis for chiral inductions, leveraging their bulky groups .
  • Reactivity Modifications : Electron-donating substituents (e.g., cyclopentyl) slow aldehyde oxidation rates compared to electron-withdrawing groups like chloro .

Biological Activity

3-Cyclopentylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde group attached to a cyclopentyl ring. Its chemical formula is C11H12OC_{11}H_{12}O, and it features a molecular weight of approximately 164.21 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds containing cyclopentyl and related structures exhibit antimicrobial properties. For instance, derivatives of cyclopentylbenzaldehyde have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example, in a study evaluating various derivatives, this compound was found to inhibit the growth of human cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 49.79 µM to 113.70 µM depending on the specific derivative used . The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways.

3. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Cell Membrane Disruption: The compound's hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Signal Transduction Modulation: It may interfere with signaling pathways that regulate cell growth and apoptosis, enhancing its antitumor effects.

Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Mechanism
AntimicrobialVarious bacterial strainsVariesMembrane disruption
AntitumorHeLa78.72Apoptosis induction
Anti-inflammatoryMacrophagesNot specifiedCytokine production inhibition

Case Study: Antitumor Activity Evaluation

In a recent study, the cytotoxic effects of this compound were evaluated against five human tumor cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated significant inhibition of cell viability, particularly in the RKO line with an IC50 value of approximately 60.70 µM . The morphological changes observed under microscopy confirmed the compound's cytotoxic effects.

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